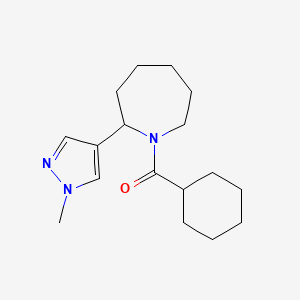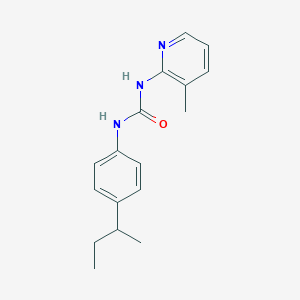
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane, also known as CX614, is a chemical compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation. CX614 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane modulates the activity of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which leads to an increase in synaptic transmission and long-term potentiation.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane is its ability to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. However, one of the limitations of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane is its potential toxicity and lack of selectivity for AMPA receptors.
Zukünftige Richtungen
There are several future directions for the research on 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane. One direction is to develop more selective and less toxic ampakines that can modulate the activity of AMPA receptors with greater specificity. Another direction is to investigate the potential therapeutic applications of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane in other neurological disorders, such as traumatic brain injury and stroke. Finally, the development of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane derivatives with improved pharmacokinetic properties and brain penetration could lead to the development of new and effective treatments for neurological disorders.
Synthesemethoden
The synthesis of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane involves several steps, including the reaction of cyclohexanone with methyl hydrazine to form 1-methylcyclohexylhydrazine, which is then reacted with 4-bromopyrazole to form 1-methyl-1H-pyrazol-4-yl)cyclohexanamine. Finally, this compound is reacted with cyclohexanecarbonyl chloride to form 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
cyclohexyl-[2-(1-methylpyrazol-4-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-19-13-15(12-18-19)16-10-6-3-7-11-20(16)17(21)14-8-4-2-5-9-14/h12-14,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZYGHKEKCWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCCN2C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)

![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)
![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)